![molecular formula C23H19ClN6O2S B2386073 N-[(4-chlorophenyl)methyl]-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide CAS No. 1207059-96-8](/img/structure/B2386073.png)
N-[(4-chlorophenyl)methyl]-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there is no direct information available on the synthesis of this specific compound, there are studies on the synthesis of related compounds. For instance, a study discusses the synthesis, in vitro evaluation, and molecular docking analysis of bioactive urea and thiourea derivatives . Another study discusses the alcohol-free synthesis, biological assessment, in vivo toxicological evaluation, and in silico analysis of novel silane quaternary ammonium compounds .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as spectroscopy, X-ray crystallography, and computational methods like density functional theory (DFT). Unfortunately, there is no direct information available on the molecular structure analysis of this specific compound .科学的研究の応用
Applications Based on Related Compounds
Chloroacetamide Herbicides and Environmental Toxicology
The chloroacetamide class of compounds, including substances like alachlor and metolachlor, has been extensively studied for their use as pre-emergent or early post-emergent herbicides. These compounds are used to control annual grasses and many broad-leaved weeds in a variety of crops. However, they are also scrutinized for their environmental impact, including potential carcinogenicity and persistence in aquatic systems (Coleman et al., 2000; Graham et al., 1999).
Polychlorinated Biphenyls (PCBs) and Environmental Persistence
Another related area of study involves polychlorinated biphenyls (PCBs) and their metabolites, which are significant environmental contaminants due to their persistence and bioaccumulation. Research into hydroxylated PCB metabolites has revealed their selective accumulation in mammalian blood, posing risks to wildlife and humans (Bergman et al., 1994).
Spectroscopic Analysis and Molecular Interactions
Studies on compounds with similar functional groups, such as those involving chlorophenyl and methoxyphenyl moieties, often include spectroscopic analysis to understand their structural and electronic properties. For instance, the vibrational spectroscopic signatures of certain chlorophenyl compounds have been explored to understand their stability and interaction patterns, which could be relevant for developing new materials with specific electronic or optical properties (Jenepha Mary et al., 2022).
作用機序
Safety and Hazards
将来の方向性
The future directions in the study of a compound can include further investigations into its synthesis, structure, properties, reactions, mechanism of action, safety, and potential applications. Unfortunately, there is no direct information available on the future directions for this specific compound .
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN6O2S/c1-32-18-8-4-16(5-9-18)19-12-20-22-26-27-23(29(22)10-11-30(20)28-19)33-14-21(31)25-13-15-2-6-17(24)7-3-15/h2-12H,13-14H2,1H3,(H,25,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBOTPHOEXGCQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NCC5=CC=C(C=C5)Cl)C3=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

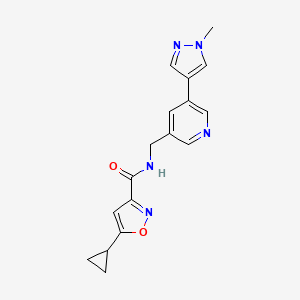
![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2385993.png)
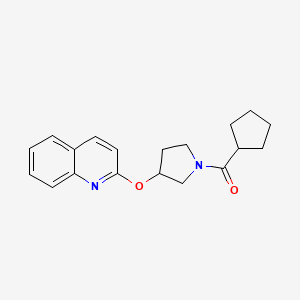

![7-methyl-4-[(2-oxo-2-piperidin-1-ylethyl)thio]-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2385997.png)
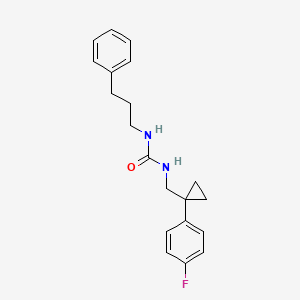
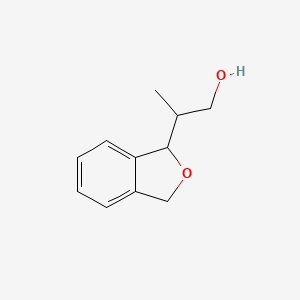
![1-(1',5-diphenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone](/img/structure/B2386006.png)
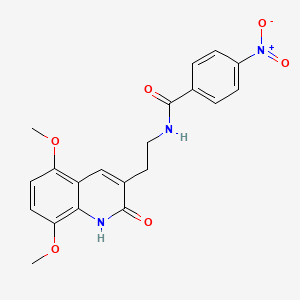
![(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(3,4-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2386009.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2386010.png)
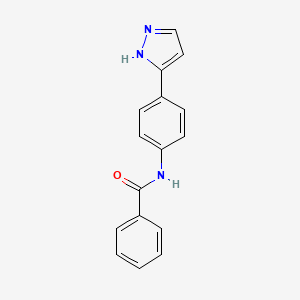
![3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2386012.png)
![2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2386013.png)